molecular formula C17H23NO2 B12521612 Methyl (7E)-7-{[(1R)-1-phenylethyl]imino}oct-2-enoate CAS No. 828291-35-6

Methyl (7E)-7-{[(1R)-1-phenylethyl]imino}oct-2-enoate

Cat. No.: B12521612
CAS No.: 828291-35-6
M. Wt: 273.37 g/mol
InChI Key: HPAVYIZEZYTQEG-OAHLLOKOSA-N
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Description

Methyl (7E)-7-{[(1R)-1-phenylethyl]imino}oct-2-enoate is a synthetic organic compound characterized by its unique structure, which includes an imine group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (7E)-7-{[(1R)-1-phenylethyl]imino}oct-2-enoate typically involves the reaction of an aldehyde or ketone with a primary amine to form an imine, followed by esterification. The reaction conditions often require an acid catalyst to facilitate the formation of the imine .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure efficiency and scalability. These methods often utilize microreactor systems to introduce the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

Methyl (7E)-7-{[(1R)-1-phenylethyl]imino}oct-2-enoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized esters, while reduction can produce amines.

Scientific Research Applications

Methyl (7E)-7-{[(1R)-1-phenylethyl]imino}oct-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (7E)-7-{[(1R)-1-phenylethyl]imino}oct-2-enoate involves its interaction with molecular targets through its imine and ester functional groups. These interactions can influence various biochemical pathways, depending on the specific application and context .

Comparison with Similar Compounds

Properties

CAS No.

828291-35-6

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

methyl 7-[(1R)-1-phenylethyl]iminooct-2-enoate

InChI

InChI=1S/C17H23NO2/c1-14(10-6-4-9-13-17(19)20-3)18-15(2)16-11-7-5-8-12-16/h5,7-9,11-13,15H,4,6,10H2,1-3H3/t15-/m1/s1

InChI Key

HPAVYIZEZYTQEG-OAHLLOKOSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N=C(C)CCCC=CC(=O)OC

Canonical SMILES

CC(C1=CC=CC=C1)N=C(C)CCCC=CC(=O)OC

Origin of Product

United States

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